molecular formula C7H11NO3 B590432 Ethyl 2-acetylaziridine-1-carboxylate CAS No. 134668-37-4

Ethyl 2-acetylaziridine-1-carboxylate

Cat. No.: B590432
CAS No.: 134668-37-4
M. Wt: 157.169
InChI Key: IEDRPYJINSSXQC-UHFFFAOYSA-N
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Description

Ethyl 2-acetylaziridine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a strained three-membered aziridine ring functionalized with an acetyl group at the 2-position and an ethyl carboxylate ester at the 1-position. This structure confers unique reactivity due to the ring strain of aziridine, making it valuable in synthetic organic chemistry for ring-opening reactions, polymer synthesis, and pharmaceutical intermediates .

Properties

CAS No.

134668-37-4

Molecular Formula

C7H11NO3

Molecular Weight

157.169

IUPAC Name

ethyl 2-acetylaziridine-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-3-11-7(10)8-4-6(8)5(2)9/h6H,3-4H2,1-2H3

InChI Key

IEDRPYJINSSXQC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC1C(=O)C

Synonyms

1-Aziridinecarboxylic acid, 2-acetyl-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-acetylaziridine-1-carboxylate with three structurally related compounds from the evidence, focusing on synthesis, functional groups, and data availability.

Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate

  • Core Structure : Indolizine (a fused bicyclic system with one nitrogen atom) vs. aziridine (a strained three-membered ring).
  • Synthesis : Synthesized via condensation of 4-acetylpyridine with substituted phenacyl bromides in acetone, achieving yields of 98–99% . This contrasts with aziridine derivatives, which typically require more specialized methods (e.g., Staudinger reactions) due to ring strain.
  • Characterization: Full characterization via $^1$H NMR, LC-MS, and elemental analysis is reported for the indolizine compound .

Ethyl 1,9-Dihydroxyacridine-2-carboxylate

  • Core Structure : Acridine (a tricyclic aromatic system) vs. aziridine.
  • This aligns with gaps in safety data for this compound.
  • Applications : Acridine derivatives are often studied for fluorescence and DNA-intercalation properties, whereas aziridines are more commonly used in polymerization or as alkylating agents.

Acetic Ethyl Extract Compounds from Dicranoloma reflexum

Key Research Findings and Gaps

Synthetic Efficiency : Indolizine derivatives exhibit higher synthetic yields (98–99%) under mild conditions compared to aziridines, which may require harsher reagents .

Data Limitations : Both this compound and ethyl 1,9-dihydroxyacridine-2-carboxylate lack comprehensive toxicity and ecological data, highlighting a critical research gap .

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